2,3-Dioxoquinoxaline-6-carboxylic acid
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Overview
Description
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid: is a heterocyclic organic compound with the molecular formula C9H6N2O4. It is a derivative of quinoxaline, featuring a carboxylic acid group at the 6-position and two keto groups at the 2 and 3 positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of Substituted o-Nitrophenylglycines: One common method involves the reduction of substituted o-nitrophenylglycines, followed by cyclization to form the quinoxaline ring.
Bio-isosteric Scaffold Synthesis: Another approach uses 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline as a bio-isosteric scaffold to design and synthesize new derivatives with potential biological activities.
Industrial Production Methods: The industrial production of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the keto groups.
Reduction: Reduction of the keto groups can lead to the formation of dihydro derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols (for ester formation), amines (for amide formation).
Major Products:
Oxidation: Formation of quinoxaline dioxides.
Reduction: Formation of dihydroquinoxalines.
Substitution: Formation of esters and amides of quinoxaline derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of various heterocyclic compounds.
- Employed in the design of new materials with specific electronic properties.
Biology and Medicine:
- Investigated for its potential as a PARP-1 inhibitor, showing promising antiproliferative activity against certain cancer cell lines .
- Studied for its role in modulating biological pathways related to cell cycle, apoptosis, and autophagy.
Industry:
- Utilized in the development of new pharmaceuticals and agrochemicals.
- Applied in the synthesis of advanced materials for electronic and photonic applications.
Mechanism of Action
The mechanism of action of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, inhibiting its activity and leading to the suppression of DNA repair processes in cancer cells . This results in cell cycle arrest, induction of apoptosis, and increased autophagy, contributing to its antiproliferative effects.
Comparison with Similar Compounds
Quinoxaline: The parent compound, lacking the carboxylic acid and keto groups.
2,3-Dioxoquinoxaline: Similar structure but without the carboxylic acid group.
6-Carboxyquinoxaline: Lacks the keto groups at positions 2 and 3.
Uniqueness: 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is unique due to the presence of both the carboxylic acid group and the two keto groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a bio-isosteric scaffold makes it valuable in drug design and development.
Properties
Molecular Formula |
C9H4N2O4 |
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Molecular Weight |
204.14 g/mol |
IUPAC Name |
2,3-dioxoquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C9H4N2O4/c12-7-8(13)11-6-3-4(9(14)15)1-2-5(6)10-7/h1-3H,(H,14,15) |
InChI Key |
DPOQBOBOMDWOGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C(=O)N=C2C=C1C(=O)O |
Origin of Product |
United States |
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